molecular formula C16H21NO4 B15308275 (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid

(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B15308275
M. Wt: 291.34 g/mol
InChI Key: CBRAYOJUTDWOOK-ZIAGYGMSSA-N
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Description

(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistryThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the purification of the final product, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands .

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature allows for the exploration of stereospecific binding and activity, which is crucial for understanding biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure products .

Mechanism of Action

The mechanism of action of (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11(2)14-13(15(18)19)8-9-17(14)16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

CBRAYOJUTDWOOK-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)C1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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